1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyrazine moiety
Scientific Research Applications
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Safety and Hazards
Future Directions
The compound has gained increasing attention in recent years due to its potential. It is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Analysis
Biochemical Properties
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . It can modulate gene expression by affecting transcription factors and signaling molecules, leading to changes in cellular metabolism and function. For instance, this compound has been shown to alter the expression of genes involved in antioxidant defense and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can also have biological activity . Over time, the effects of this compound on cellular function may change, with potential long-term impacts on cell viability and metabolism observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby affecting cellular redox states and metabolic balance . Additionally, this compound can modulate the levels of metabolites involved in energy production and cellular signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with target biomolecules and exerts its effects . This compound may be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can significantly impact its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyrazinecarboxylic acid with hydrazine derivatives, followed by methylation and subsequent cyclization to form the desired pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or rhodium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated pyrazine or pyrazole rings.
- Substituted derivatives with various functional groups attached to the pyrazine ring .
Comparison with Similar Compounds
- 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
- 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Comparison:
Structural Differences: While these compounds share a similar core structure, variations in functional groups (e.g., carboxamide vs. carbaldehyde) can lead to differences in reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-5-pyrazin-2-ylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-14-8(9(10)15)4-6(13-14)7-5-11-2-3-12-7/h2-5H,1H3,(H2,10,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPJDQAIBXVZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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